5-[4-(trifluoromethoxy)phenyl]-2-furaldehyde
Description
Chemical Name: 5-[4-(Trifluoromethoxy)phenyl]-2-furaldehyde Synonyms: 5-[4-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde, ZINC00124980, AC1LF2AY, CTK7H9653 . CAS Registry Number: 306935-95-5 . Molecular Formula: C₁₂H₇F₃O₃ Molecular Weight: 256.18 g/mol.
This compound consists of a furan ring substituted at the 5-position with a 4-(trifluoromethoxy)phenyl group and a formyl (-CHO) group at the 2-position. The trifluoromethoxy (-OCF₃) substituent is a strong electron-withdrawing group, influencing the compound’s electronic properties and reactivity. It is commercially available through multiple suppliers , suggesting its utility in pharmaceuticals, agrochemicals, or materials science.
Properties
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O3/c13-12(14,15)18-9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJZZWLTGZUKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(trifluoromethoxy)phenyl]-2-furaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzaldehyde and furan-2-carbaldehyde.
Reaction Conditions: The key step involves a condensation reaction between 4-(trifluoromethoxy)benzaldehyde and furan-2-carbaldehyde under basic conditions. Common bases used include sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-[4-(trifluoromethoxy)phenyl]-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid.
Reduction: 5-[4-(Trifluoromethoxy)phenyl]furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[4-(trifluoromethoxy)phenyl]-2-furaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 5-[4-(trifluoromethoxy)phenyl]-2-furaldehyde depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The presence of the trifluoromethoxy group and the aldehyde functionality allows it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variants on the Phenyl Ring
Trifluoromethyl vs. Trifluoromethoxy Derivatives
- 5-[4-(Trifluoromethyl)phenyl]-2-furaldehyde CAS: 55377-77-0 . Molecular Formula: C₁₂H₇F₃O₂. Key Difference: Replaces -OCF₃ with -CF₃. Its stronger electron-withdrawing nature may alter reactivity in electrophilic substitutions .
Positional Isomers
- 5-[3-(Trifluoromethoxy)phenyl]-2-furaldehyde
Halogen-Substituted Analogs
- 5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furaldehyde CAS: Not explicitly listed (referenced in ). Key Features: Incorporates bromine and -CF₃ groups. Impact: Bromine’s steric bulk and electronegativity could influence crystal packing and bioavailability .
Heterocyclic Core Modifications
Oxazole Derivatives
- 5-[4-(Trifluoromethoxy)phenyl]oxazole CAS: 1227954-44-0 . Molecular Formula: C₁₀H₆F₃NO₂. Molecular Weight: 229.15 g/mol . Key Difference: Replaces the furan ring with oxazole.
Nitrophenyl Derivatives
- 5-(4-Nitrophenyl)-2-furaldehyde CAS: Not explicitly listed (referenced in ). Key Difference: Substitutes -OCF₃ with -NO₂. Impact: The nitro group (-NO₂) is highly electron-withdrawing, likely increasing reactivity toward nucleophilic attacks compared to -OCF₃ .
Complex Derivatives with Extended Functionality
- 5-[4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2-furaldehyde CAS: 231278-84-5 . Molecular Formula: C₂₆H₁₇ClFN₃O₃. Key Features: Incorporates a quinazoline moiety and a 3-fluorobenzyloxy group.
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Substituent/Modification | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 5-[4-(Trifluoromethoxy)phenyl]-2-furaldehyde | -OCF₃ (para) | C₁₂H₇F₃O₃ | 256.18 | 306935-95-5 |
| 5-[4-(Trifluoromethyl)phenyl]-2-furaldehyde | -CF₃ (para) | C₁₂H₇F₃O₂ | 240.18 | 55377-77-0 |
| 5-[3-(Trifluoromethoxy)phenyl]-2-furaldehyde | -OCF₃ (meta) | C₁₂H₇F₃O₃ | 256.18 | 306935-96-6 |
| 5-[4-(Trifluoromethoxy)phenyl]oxazole | Oxazole core | C₁₀H₆F₃NO₂ | 229.15 | 1227954-44-0 |
Table 2: Hypothetical Property Comparison Based on Substituents
| Substituent | Electron Effect | Predicted Solubility | Likely Reactivity |
|---|---|---|---|
| -OCF₃ (para) | Strong EWG, polar | Moderate in polar solvents | Electrophilic aromatic substitution hindered |
| -CF₃ (para) | Strong EWG, less polar | Low in polar solvents | Enhanced stability toward oxidation |
| -NO₂ (para) | Very strong EWG | Low in polar solvents | High reactivity in nucleophilic additions |
| Oxazole core | Introduces basic N | High in acidic media | Hydrogen bonding with proteins |
Biological Activity
5-[4-(Trifluoromethoxy)phenyl]-2-furaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound consists of a furaldehyde moiety substituted with a trifluoromethoxy group on a phenyl ring. Its unique structure contributes to its biological properties, including potential anticancer activity and interactions with various biochemical pathways.
Chemical Structure
| Component | Description |
|---|---|
| Furaldehyde | A five-membered aromatic ring with an aldehyde group. |
| Trifluoromethoxy Group | A phenyl ring substituted with a -CF3O group that enhances lipophilicity and stability. |
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through various mechanisms:
- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells.
- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells, which is significant for therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism, leading to reduced cell viability.
- Signal Transduction Modulation : The compound can modulate various signaling pathways, including those related to cell survival and apoptosis.
Case Study: Antitumor Activity
A study conducted on the effect of this compound on the FaDu hypopharyngeal tumor cells demonstrated significant cytotoxicity compared to standard chemotherapeutic agents like bleomycin. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) significantly lower than that of the control group, suggesting enhanced efficacy against these cancer cells.
Absorption and Distribution
The absorption of this compound is influenced by its lipophilic nature due to the trifluoromethoxy substitution, allowing for better membrane permeability.
Metabolic Pathways
This compound undergoes metabolic transformations primarily in the liver, where it may be converted into active metabolites that retain or enhance its biological activity.
Toxicological Profile
Preliminary studies indicate that while low doses exhibit minimal toxicity, higher concentrations can lead to adverse effects such as hepatotoxicity and nephrotoxicity.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
